3-(Morpholin-4-ium-4-ylmethyl)benzoate
Description
3-(Morpholin-4-ium-4-ylmethyl)benzoate is a benzoic acid derivative featuring a morpholinium group attached via a methylene (-CH₂-) linker at the meta position of the benzene ring. The morpholinium group introduces a quaternary ammonium charge, enhancing solubility in polar solvents and influencing intermolecular interactions such as hydrogen bonding and ionic forces.
Properties
IUPAC Name |
3-(morpholin-4-ium-4-ylmethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRLAYVCUNAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH+]1CC2=CC(=CC=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Morpholin-4-ium p-aminobenzoate (MPABA)
Structural Differences :
- MPABA (Morpholin-4-ium p-aminobenzoate) features a morpholinium group at the para position of the benzoate ring, along with an additional amino (-NH₂) substituent .
- In contrast, 3-(Morpholin-4-ium-4-ylmethyl)benzoate has the morpholinium group at the meta position without an amino group.
Physical and Functional Properties :
- Crystallography: MPABA crystallizes in a monoclinic system (space group Cc), stabilized by N–H···O and O–H···O hydrogen bonds . The meta-substituted target compound may exhibit distinct packing due to altered hydrogen-bonding geometry.
- NLO Performance: MPABA demonstrates a second-harmonic generation (SHG) efficiency 11.45× greater than potassium dihydrogen phosphate (KDP), attributed to its polar crystal structure . The absence of an amino group and differing substituent position in this compound could reduce its NLO activity.
- Dielectric Properties : MPABA has a low dielectric constant (ε = 4.2 at 1 MHz), advantageous for electro-optic applications . Comparable data for the target compound are unavailable.
Ethyl 4-(Sulfooxy)benzoate and Related Benzoates
Structural Differences :
Functional Implications :
- Solubility: Sulfonate groups enhance water solubility, whereas morpholinium groups improve solubility in polar organic solvents (e.g., methanol, DMSO).
3-(2-Morpholin-4-yl-ethoxy)-benzoic Acid
Structural Differences :
Methyl 3-Iodo-4-morpholinobenzoate
Structural Differences :
- This iodinated derivative (CAS: 131614-73-7) includes a morpholino group and iodine at the 3- and 4-positions, respectively .
Reactivity :
- Iodine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s morpholinium group may limit such reactivity due to its charged nature.
Data Table: Key Properties of Compared Compounds
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